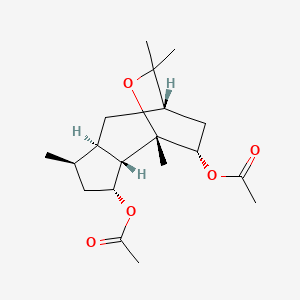

Kessoglycol diacetate

Description

Kessoglycol diacetate (CAS 13835-51-3) is a naturally occurring ester derived from Valeriana officinalis (Valerian root) . Its molecular formula is C₁₉H₃₀O₅, with a molecular weight of 338.44 g/mol. At room temperature, it exists as a solid (density: 1.12 g/cm³) and exhibits moderate solubility in polar solvents like DMSO, ethanol, and PEG400 . Pharmacologically, it demonstrates sedative properties, prolonging hexobarbital-induced sleep and suppressing spontaneous motor activity in preclinical models . Its derivatives, including kessoglycol monoacetates, have been studied for intravenous administration due to their bioavailability in systemic circulation .

Properties

CAS No. |

13835-51-3 |

|---|---|

Molecular Formula |

C19H30O5 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

[(1S,2S,3R,5R,6R,8S,11S)-11-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate |

InChI |

InChI=1S/C19H30O5/c1-10-7-15(22-11(2)20)17-14(10)8-13-9-16(23-12(3)21)19(17,6)24-18(13,4)5/h10,13-17H,7-9H2,1-6H3/t10-,13+,14-,15-,16+,17+,19-/m1/s1 |

InChI Key |

UVUBMUALYRCMQK-KJGIFLGISA-N |

SMILES |

CC1CC(C2C1CC3CC(C2(OC3(C)C)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H]2[C@@H]1C[C@H]3C[C@@H]([C@]2(OC3(C)C)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC(C2C1CC3CC(C2(OC3(C)C)C)OC(=O)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kessyl glycol diacetate; Kessylglycoldiacetate; Kessylglycol diacetate; KGD; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Diacetates

Structural and Physicochemical Properties

The following table highlights key differences between kessoglycol diacetate and other diacetate compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State (RT) | Key Applications | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₉H₃₀O₅ | 338.44 | Solid | Sedative, CNS modulation | 13835-51-3 |

| Neopentyl Glycol Diacetate (NPGDA) | C₉H₁₆O₄ | 188.22 | Liquid | Polymer coatings, plasticizers | 4253-83-8 |

| Ethylene Glycol Diacetate (EGDA) | C₆H₁₀O₄ | 146.14 | Liquid | Industrial solvent, coatings | 111-55-7 |

| Glycerol Diacetate | C₇H₁₄O₄ | 162.18 | Liquid | Food additive, flavor carrier | 25395-31-7 |

| Fluorescein Diacetate | C₂₄H₁₆O₇ | 416.38 | Solid | Hydrophobic drug release assays | 596-09-8 |

Key Observations :

- Molecular Complexity : this compound’s larger structure (C₁₉ backbone) contrasts with smaller industrial diacetates like EGDA (C₆) or NPGDA (C₉), impacting solubility and bioavailability .

- Physical State : Unlike most diacetates (liquids), this compound’s solid state necessitates specialized formulations (e.g., suspensions in CMC Na or PEG400 for oral delivery) .

Functional and Pharmacological Comparisons

This compound vs. Chlorhexidine Diacetate

Chlorhexidine diacetate, an antimicrobial agent, exhibits higher cytotoxicity to cervical cells compared to its analogs (e.g., chlorhexidine di-ampicillin).

This compound vs. Fluorescein Diacetate

Fluorescein diacetate serves as a hydrophobic dye in drug-release studies for PLGA films, mimicking paclitaxel’s release kinetics.

This compound vs. Glycerol Diacetate

Glycerol diacetate (food-grade) is used as a flavor solvent due to its low toxicity and high miscibility. This compound, while less soluble in water, is pharmacologically active but lacks regulatory approval for food or cosmetic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.